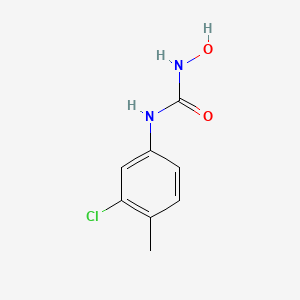![molecular formula C31H54S2Sn2 B3338430 (4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) CAS No. 920504-00-3](/img/structure/B3338430.png)
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)
Übersicht
Beschreibung
This compound is a chemical substance with the molecular formula C32H54O2S2Sn2 . It is used in the synthesis of polymers for high power conversion efficiency (PCE) organic solar cells and OFETs .
Synthesis Analysis
The synthesis of this compound involves a sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene (BDTT) for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers .Molecular Structure Analysis
The molecular structure of this compound involves a benzo[1,2-b:4,5-b’]dithiophene core with two trimethylstannyl groups attached at the 2,6-positions and two 2-ethylhexyl groups attached at the 4,8-positions .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its use in the synthesis of polymers for organic solar cells and OFETs . The compound undergoes sulfide oxidation tuning in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 70-75 °C . It has a molecular weight of 772.32 .Wissenschaftliche Forschungsanwendungen
Organic Solar Cells
A significant application of this compound is in the development of organic solar cells. Research by Ni et al. (2015) focused on acceptor-donor-acceptor (A-D-A) small molecules using this compound as a central building block, achieving over 8% power conversion efficiency. The study highlights the relationship between molecular structure and photovoltaic performance, emphasizing the role of bridging atoms in optical and electrochemical properties (Wang Ni, Miaomiao Li, F. Liu, et al., 2015).
Optoelectronic Devices
Gudim et al. (2021) explored the synthesis of molecules employing this compound for optoelectronic devices. They achieved this through direct C–H cross-coupling, suggesting its potential in the development of advanced optoelectronic materials (Nikita S. Gudim, E. A. Knyazeva, O. Rakitin, 2021).
Polymer/Fullerene Bulk Heterojunctions
Moulé et al. (2008) conducted a study on polymer/fullerene bulk heterojunctions for low-cost photovoltaic applications. They synthesized two low-band-gap polythiophenes incorporating the compound, which showed potential in solar cell applications (A. Moulé, A. Tsami, T. Bünnagel, et al., 2008).
Panchromatic Conjugated Polymers
Zhu et al. (2007) designed and synthesized a series of conjugated polymers containing alternating electron-donating and electron-accepting units based on this compound. The study reveals its application in creating materials with desirable absorption characteristics for organic photovoltaic applications (Zhengguo Zhu, D. Waller, R. Gaudiana, et al., 2007).
Lewis Acid Adducts of Narrow Band Gap Conjugated Polymers
Research by Welch and Bazan (2011)
explored the interaction of Lewis acids with narrow band gap conjugated copolymers containing donor and acceptor units based on this compound. The study provides insights into the design of chromophores with more basic nitrogen sites, leading to the creation of new NIR-absorbing polymers with band gaps ranging from 1.31 to 0.89 eV, essential for materials science and photonic applications (G. Welch, G. Bazan, 2011).
Low Band Gap Polymer in Polymer Solar Cells
Hou et al. (2009) synthesized a low band gap polymer named PCPDTBSe using this compound. This polymer showed promising characteristics as a low band gap material for tandem cells, with a power conversion efficiency of 0.89% and a response range reaching 1000 nm (Jianhui Hou, Teresa L. Chen, Shaoqing Zhang, et al., 2009).
Tuning Band Gap and Electrochromic Materials
Xu et al. (2018) investigated the synthesis of electrochromic materials using this compound. They found that different structure types significantly influenced the optical, electrochemical, and electrochromic properties of the polymers, leading to potential applications in smart windows and display technologies (Zhen Xu, Ling-qian Kong, Yunzhi Wang, et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36S2.6CH3.2Sn/c1-5-9-11-19(7-3)17-25(18-20(8-4)12-10-6-2)21-13-15-26-23(21)24-22(25)14-16-27-24;;;;;;;;/h13-14,19-20H,5-12,17-18H2,1-4H3;6*1H3;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOMLXYQGDCJAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1(C2=C(C3=C1C=C(S3)[Sn](C)(C)C)SC(=C2)[Sn](C)(C)C)CC(CC)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54S2Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657887 | |
| Record name | [4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']bisthiene-2,6-diyl]bis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
920504-00-3 | |
| Record name | [4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']bisthiene-2,6-diyl]bis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 920504-00-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E)-2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-4-cyclohexylbut-3-enoic acid](/img/structure/B3338358.png)









![1-Anilino-3-[(4-methoxyphenyl)carbamothioylamino]thiourea](/img/structure/B3338437.png)


![5-Nitro-6-trifluoromethyl-benzo[1,3]dioxol-2-one](/img/structure/B3338462.png)